molecular formula C16H19NO6 B13354046 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid

Cat. No.: B13354046
M. Wt: 321.32 g/mol
InChI Key: AIRPKBSQDJDHBK-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is widely used due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), at ambient temperature . The reaction conditions can be adjusted to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, oxalyl chloride for mild deprotection, and various bases and acids depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylic acid is unique due to its specific structure and the presence of the isoquinoline ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6,7-dicarboxylic acid

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-15(22)17-5-4-9-6-11(13(18)19)12(14(20)21)7-10(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

AIRPKBSQDJDHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)O)C(=O)O

Origin of Product

United States

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